(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate
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Overview
Description
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, a piperidine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexyl and piperidine intermediates. One common method involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. The purification process typically involves crystallization and chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halides or amines.
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate
- (S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 4-methylbenzenesulfinate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-2-Hydroxypropionate
Uniqueness
What sets (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H34FNO2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3/t16-,19+,20?,21?,22-/m1/s1 |
InChI Key |
RZVKAWNUVBFUSF-PGNGRDDGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |
Origin of Product |
United States |
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